6-Fluoro-5-iodoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-5-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. The quinoline ring system, characterized by a benzene ring fused to a pyridine ring, is a fundamental structure in medicinal chemistry. The incorporation of fluorine and iodine atoms into the quinoline ring enhances its biological activity and chemical properties, making it a valuable compound in various scientific research fields .
Vorbereitungsmethoden
The synthesis of 6-Fluoro-5-iodoquinoline typically involves several steps, including halogenation and cyclization reactions. One common method is the nucleophilic substitution of a fluorine atom on a quinoline derivative, followed by iodination. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
6-Fluoro-5-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the fluorine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-5-iodoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: The compound finds applications in the production of agrochemicals, dyes, and materials for electronic devices
Wirkmechanismus
The mechanism of action of 6-Fluoro-5-iodoquinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine and iodine atoms enhances its ability to interact with biological molecules, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-5-iodoquinoline can be compared with other fluorinated and iodinated quinoline derivatives, such as:
- 5-Fluoroquinoline
- 6-Iodoquinoline
- 5,6-Difluoroquinoline
These compounds share similar structural features but differ in their specific substitution patterns and resulting properties. The unique combination of fluorine and iodine in this compound provides distinct advantages in terms of reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H5FIN |
---|---|
Molekulargewicht |
273.05 g/mol |
IUPAC-Name |
6-fluoro-5-iodoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H |
InChI-Schlüssel |
REIOHLJEZZROGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2I)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.